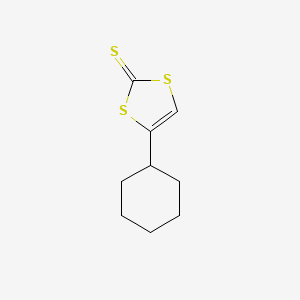
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide, also known as MOCA, is a synthetic compound that has been widely used in scientific research for its unique properties. MOCA is a heterocyclic organic compound that contains an oxazole ring and a carboxamide group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been found to inhibit the activity of certain enzymes, including fatty acid synthase and acyl-CoA:cholesterol acyltransferase. These enzymes play a crucial role in lipid metabolism, and their inhibition by 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can lead to a decrease in lipid synthesis and accumulation. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been found to decrease the levels of triglycerides and cholesterol in the liver and blood of animals, indicating its potential use in treating metabolic disorders. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide in lab experiments is its potent antibacterial and antifungal properties, which make it a useful tool for studying microbial infections. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide's ability to inhibit certain enzymes also makes it a valuable tool for studying lipid metabolism and its role in various diseases. However, one limitation of using 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide research. One potential application is its use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide's antibacterial and antifungal properties make it a promising candidate for developing new antibiotics. Further research is needed to fully understand 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide's mechanism of action and potential therapeutic applications.
Métodos De Síntesis
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can be synthesized using different methods, including the reaction of 3-methylphenyl isocyanate with 5-methyl oxazole-2-carboxylic acid, which yields 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide as a white crystalline solid. Other methods involve the use of different reagents and solvents to achieve the desired product.
Aplicaciones Científicas De Investigación
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been used in scientific research for a variety of applications, including its use as a fluorescent probe for detecting protein-ligand interactions. It has also been used as a building block in the synthesis of other biologically active compounds. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been found to exhibit potent antibacterial and antifungal properties, making it a promising candidate for developing new antibiotics.
Propiedades
IUPAC Name |
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)13-12(15)11-7-9(2)16-14-11/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUFULTUWSXUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)



![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)


![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)

